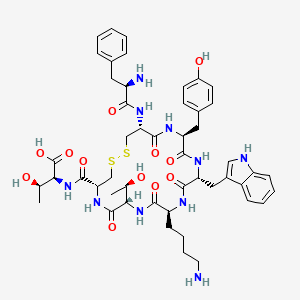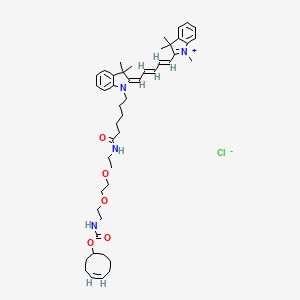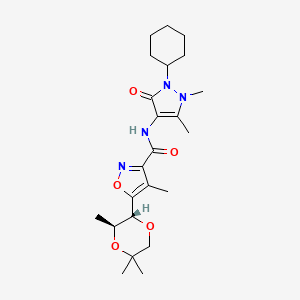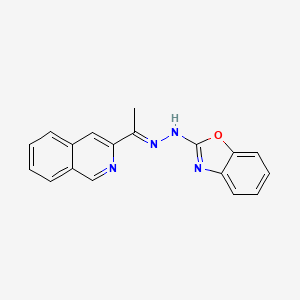
Antitumor agent-119
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-119 involves the formation of a hydrazone derivative from 2-benzoxazole. The general synthetic route includes the reaction of 2-benzoxazole with hydrazine derivatives under controlled conditions to form the desired hydrazone compound . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality for pharmaceutical applications .
化学反応の分析
Types of Reactions
Antitumor agent-119 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The benzoxazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzoxazole compounds .
科学的研究の応用
Antitumor agent-119 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying hydrazone chemistry and its reactivity.
Biology: Investigated for its effects on various biological pathways and cellular processes.
Medicine: Explored for its potential as an anticancer agent in preclinical and clinical studies.
Industry: Utilized in the development of new anticancer drugs and therapeutic agents
作用機序
Antitumor agent-119 exerts its effects by targeting specific molecular pathways involved in cancer cell proliferation. It inhibits the activity of key enzymes and proteins, leading to cell cycle arrest and apoptosis. The compound interacts with DNA and disrupts its replication, thereby preventing cancer cell growth .
類似化合物との比較
Similar Compounds
Aurone derivatives: Similar in structure and exhibit anticancer properties.
Indanone derivatives: Share a similar mechanism of action and are used in cancer research
Uniqueness
Antitumor agent-119 is unique due to its high potency and selectivity towards specific cancer cell lines. Its hydrazone derivative structure provides a distinct mode of action compared to other anticancer agents .
特性
分子式 |
C18H14N4O |
|---|---|
分子量 |
302.3 g/mol |
IUPAC名 |
N-[(E)-1-isoquinolin-3-ylethylideneamino]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C18H14N4O/c1-12(16-10-13-6-2-3-7-14(13)11-19-16)21-22-18-20-15-8-4-5-9-17(15)23-18/h2-11H,1H3,(H,20,22)/b21-12+ |
InChIキー |
CQYWNLWTQUEJRG-CIAFOILYSA-N |
異性体SMILES |
C/C(=N\NC1=NC2=CC=CC=C2O1)/C3=CC4=CC=CC=C4C=N3 |
正規SMILES |
CC(=NNC1=NC2=CC=CC=C2O1)C3=CC4=CC=CC=C4C=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


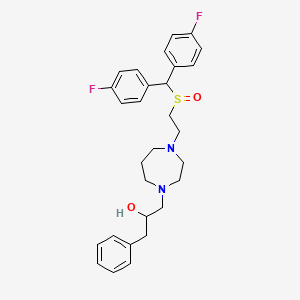
![[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12376098.png)
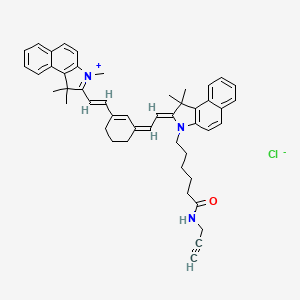
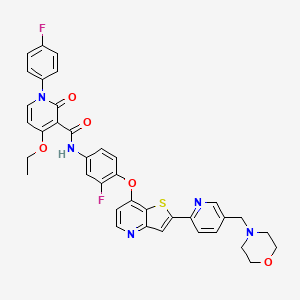
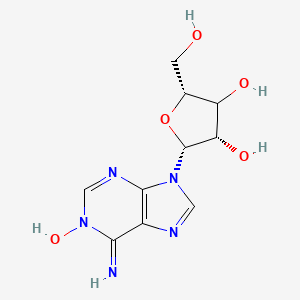

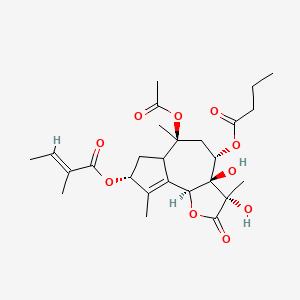
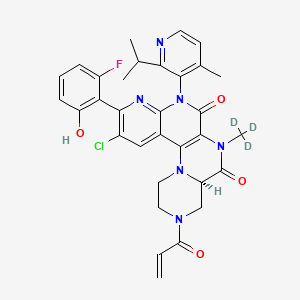
![2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B12376143.png)
